2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)-
Overview
Description
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- is a chemical compound with the molecular formula C11H15NO3. This compound is characterized by a pyrrolidinone ring substituted with a hydroxymethyl group and a methoxyphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidinone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone.
Reduction: Formation of 4-(hydroxymethyl)-1-(4-hydroxyphenyl)-2-pyrrolidinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxymethyl and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-hydroxyphenyl)-
- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-chlorophenyl)-
- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-fluorophenyl)-
Uniqueness
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-4-2-10(3-5-11)13-7-9(8-14)6-12(13)15/h2-5,9,14H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVUEIRYNHACCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213319 | |
Record name | 4-(Hydroxymethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133747-98-5 | |
Record name | 4-(Hydroxymethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133747-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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